An In-depth Technical Guide to 2-Fluoro-2,3-dihydro-1H-inden-1-one
An In-depth Technical Guide to 2-Fluoro-2,3-dihydro-1H-inden-1-one
This guide provides a comprehensive technical overview of 2-fluoro-2,3-dihydro-1H-inden-1-one, a fluorinated analog of the indanone scaffold. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and potential applications of this compound. The indanone core is a recognized privileged scaffold in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate its physicochemical and biological properties.[1][2]
Core Molecular Attributes
2-Fluoro-2,3-dihydro-1H-inden-1-one is a solid, typically appearing as a powder, with a melting point in the range of 58-59 °C.[3] Its fundamental molecular and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇FO | [3][4][5] |
| Molecular Weight | 150.15 g/mol | [3][5][6] |
| CAS Number | 700-76-5 | [3][5] |
| Physical Form | Powder | [3] |
| Melting Point | 58-59 °C | [3] |
| InChI Key | UUDYBRGMAFZKMY-UHFFFAOYSA-N | [3] |
The strategic placement of a fluorine atom at the 2-position of the indanone ring system is a key feature of this molecule. Fluorine's high electronegativity and relatively small size can influence molecular conformation, metabolic stability, and binding affinity to biological targets.[1] This makes 2-fluoro-2,3-dihydro-1H-inden-1-one and its derivatives attractive candidates for investigation in drug discovery programs.
Synthesis and Mechanistic Considerations
The synthesis of indanones and their derivatives is well-established, with the intramolecular Friedel-Crafts reaction being a cornerstone of many synthetic routes.[7] This approach typically involves the cyclization of a substituted phenylpropanoic acid or its corresponding acyl chloride.
A generalized workflow for the synthesis of a substituted indanone, such as a fluoro-substituted variant, is depicted below. This process highlights the critical cyclization step that forms the five-membered ring characteristic of the indanone scaffold.
Caption: Generalized synthetic workflow for indanone synthesis.
Experimental Protocol: Conceptual Synthesis via Friedel-Crafts Cyclization
The following protocol is a conceptual illustration of how a fluorinated indanone could be synthesized, based on established methods for similar compounds.[7][8]
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Acid Chloride Formation: To a solution of 3-(fluorophenyl)propanoic acid in an appropriate solvent, add thionyl chloride. Reflux the mixture to facilitate the formation of the corresponding acid chloride. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Purification of Acid Chloride: Upon completion of the reaction, remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride can be used directly in the next step or purified further if necessary.
-
Intramolecular Cyclization: Dissolve the crude acid chloride in a suitable solvent and add a Lewis acid catalyst, such as aluminum trichloride, portion-wise at a controlled temperature. The reaction mixture is then stirred until the cyclization is complete, as indicated by TLC analysis.
-
Workup and Isolation: The reaction is quenched by carefully pouring the mixture into crushed ice. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated in vacuo to yield the crude product.
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Purification: The crude 2-fluoro-2,3-dihydro-1H-inden-1-one can be purified by standard techniques such as recrystallization or column chromatography to obtain the final product of high purity.
Potential Applications in Drug Discovery
The indanone scaffold is a key structural motif in a number of biologically active compounds.[2] The introduction of fluorine can further enhance the therapeutic potential of these molecules.
Neurodegenerative Disorders
Indanone derivatives have shown promise as agents for the treatment of neurodegenerative diseases. For instance, donepezil, an indanone-derived drug, is used to treat Alzheimer's disease. The indanone scaffold can interact with key enzymes associated with the pathophysiology of these disorders, such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE).[2] The fluorine atom in 2-fluoro-2,3-dihydro-1H-inden-1-one could potentially modulate the binding affinity and selectivity for these enzymes.
Antimicrobial and Anticancer Agents
Derivatives of 5-fluoro-1-indanone have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] The indanone core is also being investigated for its potential as an anticancer agent.[7] The unique electronic properties of the fluorine atom in 2-fluoro-2,3-dihydro-1H-inden-1-one could lead to the development of novel antimicrobial and anticancer therapies.
The logical relationship for its application in drug discovery is outlined in the following diagram:
Caption: Drug discovery workflow utilizing the title compound.
Safety and Handling
2-Fluoro-2,3-dihydro-1H-inden-1-one is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-Fluoro-2,3-dihydro-1H-inden-1-one is a valuable building block for medicinal chemistry and drug discovery. Its fluorinated indanone core provides a unique scaffold for the development of novel therapeutic agents targeting a range of diseases. The synthetic routes to this compound are accessible, and its potential for chemical modification allows for the creation of diverse libraries of analogs for biological screening. Further research into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.
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1H-Inden-1-one, 5-fluoro-2,3-dihydro-. NIST WebBook. [Link]
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Chemical Properties of 1H-Inden-1-one, 5-fluoro-2,3-dihydro- (CAS 700-84-5). Cheméo. [Link]
- Method for preparing 2,3-dihydro-1-indanone and derivative thereof.
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1H-Inden-1-one, 4,7-difluoro-2,3-dihydro-. SpectraBase. [Link]
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7-Fluoro-2,3-Dihydro-1h-Inden-1-One651735-59-0. IndiaMART. [Link]
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1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]
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Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]
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Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. [Link]
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Synthesis of 2,3-disubstituted indenones by cobalt-catalyzed [3+2] annulation of o-methoxycarbonylphenylboronic acid with alkynes. Royal Society of Chemistry. [Link]
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A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
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Non-Catalyzed Cascade Double Imination Reaction of 2-Fluoro-alk-3-yn-1-ones: Sustainable Synthesis of 3-Fluoro-1,5-benzodiazepines. ResearchGate. [Link]
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